Phosphonium, (5-methoxy-5-oxopentyl)triphenyl-, bromide

Descripción general

Descripción

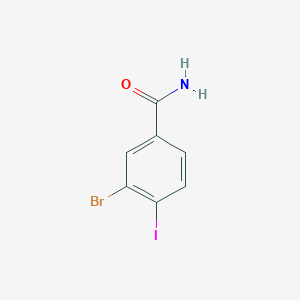

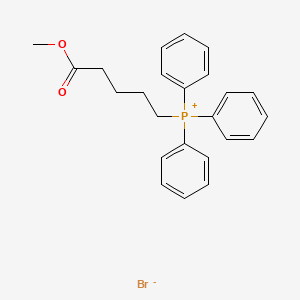

Phosphonium, (5-methoxy-5-oxopentyl)triphenyl-, bromide is a chemical compound with the molecular formula C24H26BrO2P . It has a molecular weight of 457.35 . This compound is also known by other names such as (5-Methoxy-5-oxopentyl) Triphenyl phosphonium Bromide .

Synthesis Analysis

There are several methods for synthesizing phosphonium salts. One approach involves the direct mixing of alcohol, trimethylsilyl bromide, and triphenylphosphine in 1,4-dioxane followed by heating at 80 °C . This method is efficient for acid-sensitive substrates . Another approach includes sequential addition of trimethylsilyl bromide and triphenylphosphine, which gives higher yields for benzyl alcohols bearing electroneutral or electron-withdrawing substituents .Molecular Structure Analysis

The molecular structure of this compound consists of a phosphonium ion with a (5-methoxy-5-oxopentyl) group and three phenyl groups attached to the phosphorus atom . The bromide ion is the counterion .Physical And Chemical Properties Analysis

This compound is typically stored in an inert atmosphere at room temperature . More detailed physical and chemical properties are not available at this time.Aplicaciones Científicas De Investigación

Green Catalysis

Phosphonium salts, including derivatives similar to (5-methoxy-5-oxopentyl)triphenylphosphonium bromide, have been employed as reusable green catalysts. For instance, triphenyl(propyl-3-hydrogen sulfate)phosphonium bromide has been synthesized and applied in the synthesis of 5-arylidene barbituric acids and pyrano[2,3-d]pyrimidine derivatives. These compounds play a role in Brønsted-acidic ionic liquid catalysis and have shown good catalytic activity and reusability (Karami, Momeni, & Albadi, 2019).

DNA Interaction and Anti-Cancer Properties

Phosphonium salts have been studied for their interactions with DNA and potential anti-cancer properties. Triphenyl phosphonium salts have been characterized and evaluated using Raman spectroscopy to understand their interaction with DNA and their inhibitory effects on human cancer cells (Xie et al., 2008).

Analytical Chemistry Applications

In the field of analytical chemistry, (5-N-Succinimidoxy-5-oxopentyl)triphenylphosphonium bromide (SPTPP) is used as a derivatization reagent for amino acid analysis via LC-MS. SPTPP reacts with amino acids rapidly and efficiently, allowing for highly sensitive and selective detection in mass spectrometry (Inagaki & Toyo’oka, 2012).

Wittig Reactions in Organic Synthesis

Phosphonium salts are utilized in Wittig reactions, a fundamental process in organic synthesis. For example, [2-ethoxy-3-(4-subsituted phenyl)-2-propenylidene triphenyl phosphonium bromides have been used in base-catalyzed intramolecular Wittig reactions with bifunctional carbonyl compounds (Islam & Ueda, 2007).

Cytotoxic Effects in Cancer Research

The cytotoxic effects of phosphonium salts against human cancer cell lines have been investigated. Lipophilic phosphonium salts like MUTP have been shown to inhibit mitochondrial function in neoplastic cells, suggesting potential applications as anticancer agents (Dhanya et al., 2017).

Synthesis of Resveratrol Intermediates

Phosphonium salts have been used in the synthesis of key intermediates for resveratrol, a compound with potential health benefits. Triphenyl(3,5-diacetoxybenzyl) phosphonium bromide, for example, has been used in an improved process for synthesizing 3,5-dihydroxy-4'-methoxystilbene, a key intermediate in resveratrol synthesis (Yong-jia, 2013).

Safety and Hazards

This compound is labeled with the GHS07 safety symbol, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing hands thoroughly after handling (P264) .

Mecanismo De Acción

Target of Action

(5-Methoxy-5-oxopentyl)triphenylphosphonium bromide is an organic compound with the chemical formula C23H27BrO2P . It is commonly used as a source of bromide ions for electrophilic bromination in organic synthesis . The primary targets of this compound are organic molecules that require the addition of bromine .

Mode of Action

This compound interacts with its targets by providing bromide ions for electrophilic bromination . This process involves the addition of bromine to organic molecules, which can lead to significant changes in their structure and function .

Biochemical Pathways

The compound is involved in the biochemical pathway of electrophilic bromination . This pathway can lead to the formation of various organic bromides, including the electrophilic bromination of olefins and Bromo-naphthylation reactions .

Pharmacokinetics

It is known that the compound is soluble in organic solvents such as ether and methylene chloride , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the compound’s action is the formation of brominated organic molecules . These molecules can have various applications, depending on their structure and properties.

Action Environment

The action of (5-Methoxy-5-oxopentyl)triphenylphosphonium bromide can be influenced by various environmental factors. For instance, it should be handled with care to prevent inhalation, swallowing, and contact with skin or eyes . It should also be kept away from fire sources and oxidants, and stored in a closed container, away from acids and alkalis . These precautions can help ensure the compound’s stability and efficacy.

Propiedades

IUPAC Name |

(5-methoxy-5-oxopentyl)-triphenylphosphanium;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26O2P.BrH/c1-26-24(25)19-11-12-20-27(21-13-5-2-6-14-21,22-15-7-3-8-16-22)23-17-9-4-10-18-23;/h2-10,13-18H,11-12,19-20H2,1H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRISKIMGLXRNRV-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26BrO2P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70456419 | |

| Record name | Phosphonium, (5-methoxy-5-oxopentyl)triphenyl-, bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70456419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

457.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

79837-79-9 | |

| Record name | Phosphonium, (5-methoxy-5-oxopentyl)triphenyl-, bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70456419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{(z)-[4-(Acetyloxy)phenyl]-nno-azoxy}phenyl acetate](/img/structure/B3057303.png)